2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
Description
This compound is a dihydropyridinone derivative featuring a 4-methylbenzenesulfonyl group at the 3-position and an N-(3-ethylphenyl)acetamide side chain. The dihydropyridinone core is a six-membered lactam ring with ketone and methyl substituents at positions 2, 4, and 4. The 3-ethylphenyl acetamide moiety contributes to lipophilicity, which may impact bioavailability and receptor binding .
Properties
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-5-19-7-6-8-20(14-19)25-22(27)15-26-18(4)13-17(3)23(24(26)28)31(29,30)21-11-9-16(2)10-12-21/h6-14H,5,15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXHCXNJKVYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide , also known as F195-0218 , has been the subject of various studies focusing on its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C22H21N2O4S
IUPAC Name: 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
SMILES: Cc(cc1)ccc1S(C1=C(C)C=C(C)N(CC(Nc(cc2)ccc2Br)=O)C1=O)(=O)=O
The compound exhibits its biological activity primarily through enzyme inhibition and protein binding interactions . It is believed to interact with specific molecular targets, potentially altering their functions and triggering various biochemical pathways. This interaction can lead to effects such as:
- Antimicrobial activity
- Anticancer properties
These effects are attributed to the compound's ability to inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
Studies have indicated that F195-0218 demonstrates significant antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
F195-0218 has shown potential as an anticancer agent in several preclinical studies. Its mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10 µM |
| A549 (Lung cancer) | 15 µM |
| HeLa (Cervical cancer) | 12 µM |
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, F195-0218 was evaluated for its antimicrobial efficacy against a panel of clinically relevant bacteria. The results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use as a novel antimicrobial agent.
Study 2: Anticancer Potential
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of F195-0218 on various cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis, highlighting its therapeutic potential against multiple cancer types.
Synthesis
The synthesis of F195-0218 involves several multi-step organic reactions:
- Preparation of Intermediate Compounds: Starting materials are reacted to form key intermediates with the necessary functional groups.
- Formation of Dihydropyridine Structure: This step incorporates the sulfonyl and methyl groups into the pyridine ring.
- Final Coupling Reaction: The final product is obtained through coupling with acetic anhydride.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a dihydropyridinone core with D-11 (), which also has 4,6-dimethyl and 2-oxo substituents. However, D-11 substitutes the 3-position with a methyl group linked to a pyrrole carboxamide, whereas the target compound employs a bulkier 4-methylbenzenesulfonyl group.
Compound 11p () replaces the dihydropyridinone with a benzo[e][1,4]diazepin-3-yl core. Its acetamide side chain is attached to a pyrimido-pyrimidine-containing phenyl group, indicating a more complex heterocyclic system. This structural divergence may target distinct biological pathways compared to the dihydropyridinone-based compounds .
Functional Group Analysis
- Sulfonyl vs. Methyl/Pyrrole Groups : The 4-methylbenzenesulfonyl group in the target compound provides strong hydrogen-bond acceptor capacity via sulfonyl oxygen atoms, which could enhance crystal packing efficiency or protein binding compared to the methyl group in D-11 or the pyrrole in 11p .
- Acetamide Substituents : The 3-ethylphenyl group in the target compound increases lipophilicity relative to D-11’s 4-fluorobenzyl group. Fluorine’s electronegativity in D-11 may improve membrane permeability, whereas the ethyl group in the target compound could favor hydrophobic interactions .
Hypothetical Physicochemical Properties
*Calculated based on structural formulas.
Crystallographic Considerations
The SHELX software suite () is widely used for refining crystal structures of such compounds. For example, sulfonyl-oxygen interactions could stabilize layered structures, whereas pyrrole or diazepinone cores might favor π-π stacking .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or experimental data for the target compound, structural comparisons suggest:
Bioactivity Potential: The dihydropyridinone scaffold is prevalent in kinase inhibitors (e.g., imatinib analogs), implying possible kinase-targeting activity.
Synthetic Challenges : The sulfonyl group may complicate synthesis due to steric hindrance, requiring optimized coupling conditions.
Data Gaps : Comparative solubility, stability, or binding assays are critical next steps to validate hypotheses derived from structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
